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Advanced Synthesis, Reactivity Profile, and Medicinal Chemistry Applications

Executive Summary & Chemical Identity

1-Methyl-5-pyrazolyl isothiocyanate (CAS: 114874-31-6) represents a critical heteroaryl
building block in modern drug discovery. Unlike phenyl isothiocyanates, the pyrazole core
imparts unique electronic properties (dipole moment, H-bond acceptance) that make this
scaffold a preferred bioisostere for the purine ring system found in ATP.

This guide provides a rigorous technical analysis of the molecule, focusing on its synthesis
from 1-methyl-1H-pyrazol-5-amine, its electrophilic reactivity profile, and its role as a linchpin in
synthesizing pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Physiochemical Profile
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Property Specification

IUPAC Name 5-isothiocyanato-1-methyl-1H-pyrazole
CAS Number 114874-31-6

Molecular Formula CsHsNsS

Molecular Weight 139.18 g/mol

Physical State Pale yellow liquid / Low-melting solid
Reactivity Class Soft Electrophile (Thio-carbonyl)

-20°C, Inert Atmosphere (Ar/Nz), Moisture

Storage -
Sensitive

Synthetic Architectures

The synthesis of 1-methyl-5-pyrazolyl isothiocyanate requires careful handling of the precursor,
1-methyl-1H-pyrazol-5-amine. The amino group at position 5 is moderately nucleophilic, but the
electron-rich nature of the pyrazole ring can lead to side reactions if the electrophile is not
sufficiently reactive.

Method A: The Thiophosgene Protocol (Gold Standard)

Rationale: Thiophosgene (CSCI2) provides the most direct and high-yielding route, driving the
reaction through an irreversible entropic release of HCI.

Protocol:

» Solvation: Dissolve 1-methyl-1H-pyrazol-5-amine (1.0 eq) in a biphasic mixture of
Dichloromethane (DCM) and saturated agueous NaHCOs (1:1 ratio).

» Addition: Cool the mixture to 0°C. Add Thiophosgene (1.1 eq) dropwise over 20 minutes.

o Critical Control Point: Vigorous stirring is essential to maximize interfacial surface area in
the biphasic system.
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e Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC
(Hexane/EtOAc 3:1). The amine spot (polar) should disappear, replaced by a less polar
isothiocyanate spot.

o Workup: Separate organic layer, wash with brine, dry over MgSQOa4, and concentrate.

« Purification: Flash chromatography (SiOz2) or vacuum distillation.

Method B: The Dithiocarbamate/Desulfurization Route
(Green Alternative)

Rationale: Avoids highly toxic thiophosgene. Uses CS:z and a desulfurizing agent (e.g., Tosyl
Chloride or DCC).

Protocol:

» Dithiocarbamate Formation: Dissolve amine (1.0 eq) in THF. Add Triethylamine (TEA, 2.5 eq)
followed by CS:z (5.0 eq). Stir 12h at RT.[1]

» Desulfurization: Cool to 0°C. Add Tosyl Chloride (TsCl, 1.1 eq) dissolved in THF.

e Mechanism: The TsCl activates the sulfur, creating a leaving group that facilitates the
elimination of sulfur to form the -N=C=S bond.

Visualization: Synthetic Workflow
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Figure 1: Step-wise synthesis via the dithiocarbamate intermediate pathway, avoiding
thiophosgene toxicity.
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Reactivity Profile & Mechanistic Pathways

The isothiocyanate carbon is a "soft" electrophile. Its reactivity is modulated by the pyrazole
ring. The N1-methyl group prevents tautomerization, locking the pyrazole in a fixed aromatic
state, which enhances the stability of the isothiocyanate compared to NH-pyrazoles.

Primary Reaction: Thiourea Formation

The most common application is the reaction with primary or secondary amines to form
thioureas.

e Reaction: R-NCS + R'-NHz2 - R-NH-CS-NH-R'

¢ Kinetics: Fast at RT. No catalyst required usually, though mild heat accelerates sterically
hindered amines.

Cyclization to Pyrazolo[3,4-d]pyrimidines

This is the "killer application” for this molecule. The pyrazole ring serves as the backbone for
fusing a pyrimidine ring, mimicking the adenine core of ATP.[2]

Mechanism:
e Thiourea Formation: Reaction with an amine (e.g., aniline).

e Cyclodehydration: The resulting thiourea is treated with a dehydrating agent or cyclizing
linker (like phosgene equivalents or aldehydes) to close the ring.

Visualization: Pyrazolo-Pyrimidine Scaffold Assembly
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Figure 2: The logical pathway from isothiocyanate to the biologically active pyrazolo[3,4-
d]pyrimidine scaffold.

Medicinal Chemistry Applications

The 1-methyl-5-pyrazolyl moiety is a privileged structure in kinase inhibitor design.

ATP-Competitive Inhibition

The pyrazolo[3,4-d]pyrimidine system is a bioisostere of the purine ring in ATP.

e Binding Mode: The N1 and N2 nitrogens of the pyrazole often participate in hydrogen
bonding with the "hinge region" of kinase enzymes (e.g., Src, EGFR, Lck).

e Role of Isothiocyanate: It allows the introduction of diverse amine "tails" at the 4-position
(pyrimidine numbering) or 6-position, tuning solubility and selectivity.

Covalent Inhibitors

While less common, the isothiocyanate group itself can act as a covalent "warhead."

o Target: Cysteine residues in the ATP binding pocket.
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e Mechanism: The nucleophilic thiol of Cysteine attacks the central carbon of the NCS group,
forming a stable dithiocarbamate linkage, permanently disabling the enzyme.

Safety & Handling Protocols
Isothiocyanates are potent electrophiles and irritants.

e Lachrymator: This compound may cause severe eye irritation and tearing. Handle only in a
fume hood.

o Sensitizer: Potential for skin sensitization upon repeated exposure. Double-gloving (Nitrile) is
recommended.

o Decomposition: In the presence of water/alcohols, it slowly hydrolyzes to the thiocarbamate
or reverts to the amine. Store under Argon.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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